
iOWH-032
Overview
Description
IOWH-032 is a synthetic compound known for its potent inhibition of the cystic fibrosis transmembrane conductance regulator chloride channel. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of secretory diarrhea caused by cholera toxin .
Preparation Methods
The synthesis of IOWH-032 involves multiple steps, starting with the preparation of 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then reacted with 4-phenoxybenzylamine to form the corresponding Schiff base. The Schiff base undergoes cyclization with cyanogen bromide to yield the final product, 3-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide .
Chemical Reactions Analysis
IOWH-032 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the bromine sites, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Treatment of Cholera
Overview
Cholera, caused by Vibrio cholerae, remains a significant global health challenge, particularly in areas with inadequate sanitation. iOWH-032 was designed as an antisecretory therapeutic to mitigate the severe fluid loss associated with cholera by inhibiting CFTR-mediated intestinal secretion.
Clinical Trials
A Phase 2a randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of this compound in healthy volunteers infected with V. cholerae. The study involved 47 subjects who received either this compound or a placebo for three days.
Results
- Safety Profile : this compound was generally well tolerated, with no significant adverse effects reported at doses up to 500 mg every 8 hours.
- Efficacy : The study found a non-significant reduction in diarrheal output (25.4 mL/hour for the treatment group vs. 32.6 mL/hour for placebo), indicating that while the compound was safe, it did not demonstrate sufficient efficacy to warrant further development for cholera treatment .
Antiviral Activity Against SARS-CoV-2
Mechanism of Action
Recent studies have indicated that this compound may also possess antiviral properties against SARS-CoV-2. It interacts with the RNA binding interface of the virus's helicase-polymerase complex, potentially disrupting viral replication.
Experimental Findings
- In Vitro Studies : In bronchial cells expressing wild-type CFTR, this compound exhibited antiviral activity against SARS-CoV-2 at low micromolar concentrations .
- Cytotoxicity Assay : The compound was tested at varying concentrations (0.1 μM to 100 μM) to assess its cytotoxic effects, with results indicating a favorable safety profile in terms of cellular viability .
Inhibition of Other Viral Infections
Research has also explored the potential of this compound in inhibiting other viruses, such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Studies suggest that CFTR inhibitors like this compound can suppress these infections, highlighting a broader application beyond gastrointestinal diseases .
Data Summary
Application | Study Type | Key Findings |
---|---|---|
Cholera Treatment | Phase 2a Clinical Trial | Safe but not effective; no significant reduction in diarrhea severity |
SARS-CoV-2 | In Vitro Studies | Exhibits antiviral activity; interferes with viral replication mechanisms |
Herpes Simplex Virus | Laboratory Studies | Demonstrated inhibition of HSV infection |
Mechanism of Action
IOWH-032 exerts its effects by inhibiting the cystic fibrosis transmembrane conductance regulator chloride channel. This inhibition reduces the flow of chloride ions across cell membranes, thereby decreasing fluid and electrolyte loss in conditions like cholera toxin-induced secretory diarrhea. The molecular targets of this compound include the chloride channel itself, and the pathways involved are related to ion transport and fluid homeostasis .
Comparison with Similar Compounds
IOWH-032 is unique in its potent inhibition of the cystic fibrosis transmembrane conductance regulator chloride channel. Similar compounds include:
PPQ-102: Another cystic fibrosis transmembrane conductance regulator inhibitor with a different mechanism of action.
GlyH-101: A compound with similar chloride channel inhibition properties but different chemical structure.
OSSK-2 and OSSK-3: Compounds with structures similar to GlyH-101 that also exhibit chloride channel inhibition
This compound stands out due to its specific inhibition profile and its potential therapeutic applications in treating secretory diarrhea and other chloride channel-related conditions.
Biological Activity
iOWH-032 is a synthetic small molecule developed primarily as an antisecretory agent targeting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound is being investigated for its potential to treat cholera and other diarrheal diseases by inhibiting excessive fluid secretion in the intestines, thereby mitigating dehydration and severe symptoms associated with these conditions. The development of this compound has been supported by organizations such as the Bill & Melinda Gates Foundation and PATH.
This compound functions by blocking chloride ion flow through the CFTR channel, which is a key player in fluid secretion during diarrheal episodes caused by pathogens like Vibrio cholerae. By inhibiting this channel, this compound aims to reduce the volume of fluid lost from the gastrointestinal tract, thus shortening the duration and severity of diarrhea symptoms.
Key Mechanistic Insights:
- CFTR Inhibition : this compound has an in vitro IC50 of approximately 5 μM, indicating effective inhibition of CFTR in cellular models.
- Impact on Fluid Secretion : In animal models, this compound demonstrated a significant reduction in cholera toxin-induced intestinal secretion and fecal output.
Phase 2a Clinical Trial
A pivotal Phase 2a clinical trial was conducted to evaluate the safety and efficacy of this compound in a controlled human infection model involving V. cholerae. Key findings from this trial include:
- Study Design : The trial involved 47 subjects who were infected with V. cholerae and randomized to receive either this compound (500 mg every 8 hours) or a placebo for three days.
- Safety Profile : this compound was generally well-tolerated, with no serious adverse effects reported. The maximum plasma concentration achieved was 4,270 ng/mL after three days.
- Efficacy Results :
- Diarrheal stool output rate for the treatment group was 25.4 mL/hour compared to 32.6 mL/hour for the placebo group, reflecting a 23% reduction that was not statistically significant.
- No significant differences were observed in diarrhea severity or frequency between the treatment and placebo groups.
Summary of Clinical Outcomes
Outcome Measure | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Mean Diarrheal Output (mL/hour) | 25.4 | 32.6 | Not Significant |
Plasma Concentration (ng/mL) | 4,270 | N/A | N/A |
These findings suggest that while this compound is safe for use, it may not provide sufficient clinical benefit to warrant further development specifically for cholera treatment.
Broader Biological Activity
Recent studies have also explored the antiviral potential of this compound against SARS-CoV-2. Research indicates that CFTR inhibitors like this compound can exhibit antiviral activity in vitro, suggesting a broader application beyond gastrointestinal disorders.
Antiviral Activity Evaluation
In vitro studies demonstrated that this compound effectively reduced viral loads when applied to bronchial epithelial cells infected with SARS-CoV-2. This highlights its potential as a multifaceted therapeutic agent.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question on iOWH-032 that addresses a specific knowledge gap?
- Methodological Answer : Begin by conducting a systematic literature review to identify understudied aspects of this compound, such as its mechanism of action, pharmacokinetics, or interactions with biological systems. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . For example: "How does this compound modulate [specific pathway] in [cell type/model], and what are the downstream effects on [biological outcome]?" Ensure the question is narrow enough to avoid redundancy but broad enough to allow robust data collection .
Q. How to manage and curate large datasets generated in this compound studies?
- Methodological Answer : Implement a FAIR data management plan (Findable, Accessible, Interoperable, Reusable). Use tools like electronic lab notebooks (ELNs) for real-time data entry. Store raw data in standardized formats (e.g., .csv, .fasta) and annotate metadata comprehensively (e.g., experimental conditions, software versions). Share data via public repositories (e.g., NCBI, EMBL-EBI) with unique identifiers .
Properties
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNLJXHXBIKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026095 | |
Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191252-49-9 | |
Record name | IOWH-032 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IOWH-032 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12959 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOWH-032 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.